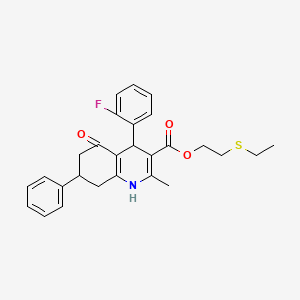![molecular formula C17H19ClN2OS B4987670 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as CCT129202, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their further aggregation. In Parkinson's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In Alzheimer's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which reduces the formation of plaques in the brain. In Parkinson's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which leads to the preservation of motor function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several advantages for lab experiments, including its high potency and specificity for its target molecules. However, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide also has limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and identify potential drug targets.
Méthodes De Synthèse
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzylamine with 2-bromoacetylthiazole, followed by reduction with sodium borohydride to obtain N-(3-chlorobenzyl)-2-aminothiazole. The final step involves the reaction of N-(3-chlorobenzyl)-2-aminothiazole with cyclohexanecarboxylic acid chloride in the presence of triethylamine to obtain N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be involved in the pathogenesis of the disease. In Parkinson's disease research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-8-4-5-12(9-14)10-15-11-19-17(22-15)20-16(21)13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKIUDRLWIDNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)


![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)


![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)
![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)




![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)